2-(2-BROMO-4-ETHYLPHENOXY)-N-{[(CYCLOPROPYLFORMAMIDO)METHANETHIOYL]AMINO}ACETAMIDE
Beschreibung
2-(2-BROMO-4-ETHYLPHENOXY)-N-{[(CYCLOPROPYLFORMAMIDO)METHANETHIOYL]AMINO}ACETAMIDE is a complex organic compound with a unique structure that includes a cyclopropane ring, a brominated phenoxy group, and a hydrazino carbothioyl moiety
Eigenschaften
Molekularformel |
C15H18BrN3O3S |
|---|---|
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
N-[[[2-(2-bromo-4-ethylphenoxy)acetyl]amino]carbamothioyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C15H18BrN3O3S/c1-2-9-3-6-12(11(16)7-9)22-8-13(20)18-19-15(23)17-14(21)10-4-5-10/h3,6-7,10H,2,4-5,8H2,1H3,(H,18,20)(H2,17,19,21,23) |
InChI-Schlüssel |
BQPMLHXCURMBEC-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NNC(=S)NC(=O)C2CC2)Br |
Kanonische SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NNC(=S)NC(=O)C2CC2)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-BROMO-4-ETHYLPHENOXY)-N-{[(CYCLOPROPYLFORMAMIDO)METHANETHIOYL]AMINO}ACETAMIDE typically involves multiple steps. One common method starts with the bromination of 4-ethylphenol to produce 2-bromo-4-ethylphenol. This intermediate is then reacted with chloroacetic acid to form 2-(2-bromo-4-ethylphenoxy)acetic acid. The acetic acid derivative is then converted to its acyl chloride form using thionyl chloride. This acyl chloride is reacted with hydrazine to form the hydrazide. Finally, the hydrazide is reacted with cyclopropanecarboxylic acid isothiocyanate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-BROMO-4-ETHYLPHENOXY)-N-{[(CYCLOPROPYLFORMAMIDO)METHANETHIOYL]AMINO}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the phenoxy group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in the replacement of the bromine atom with a different functional group.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity that makes it useful for studying cellular processes or as a potential therapeutic agent.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(2-BROMO-4-ETHYLPHENOXY)-N-{[(CYCLOPROPYLFORMAMIDO)METHANETHIOYL]AMINO}ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets. The hydrazino carbothioyl moiety may interact with enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-({2-[(2-bromo-4-ethylphenoxy)acetyl]hydrazino}carbonothioyl)-4-chlorobenzamide
- N-({2-[(2-bromo-4-ethylphenoxy)acetyl]hydrazino}carbonothioyl)-4-biphenylcarboxamide
Uniqueness
2-(2-BROMO-4-ETHYLPHENOXY)-N-{[(CYCLOPROPYLFORMAMIDO)METHANETHIOYL]AMINO}ACETAMIDE is unique due to its combination of a cyclopropane ring and a brominated phenoxy group. This structure imparts specific chemical properties and potential biological activities that distinguish it from similar compounds. The presence of the hydrazino carbothioyl moiety also adds to its uniqueness, providing additional sites for chemical modification and interaction with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
